3H-1,2-Benzodithiol-3-one
Overview
Description
3H-1,2-Benzodithiol-3-one is a heterocyclic building block . It is also known as 1,2-benzodithiol-3-one . It may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .
Synthesis Analysis
A high yield (85%) route for the synthesis of 3H-1,2-benzodithiol-3-thione (btt) has been reported. The treatment of benzisothiazolinone (Hbit) with P4S10 yielded a mixture of two products which are (btt) and thiobenzisothiazolinone (Htbit). This mixture was characterized and confirmed using FT-IR, 1H-,13C- NMR, (COSY, HSQC)-2D-NMR and GC-MS .
Chemical Reactions Analysis
3H-1,2-Benzodithiol-3-one is reported to react with triphenylphosphine to afford dithiosalicylide . It may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .
Physical And Chemical Properties Analysis
3H-1,2-Benzodithiol-3-one has a molecular weight of 168.24 . It is a solid substance with a melting point of 74-77 °C (lit.) . It is soluble in toluene .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
3H-1,2-Benzodithiol-3-one is commonly used for the sulfurization of oligonucleotides due to its high efficiency, fast reaction time, and widespread availability .
Methods of Application
The reagent is quite stable in acetonitrile solution in a silanized amber bottle, but it has relatively poor stability in solution once installed on the DNA synthesizer . The customer weighs an appropriate amount of reagent into the silanized bottle and adds acetonitrile at a concentration of 1g/100mL .
Results or Outcomes
The quality of the products was identical with both reagents. In DNA synthesis, the cycle efficiency seemed to be optimal for Sulfurizing Reagent II when using a 60 second sulfurizing time .
Transformation of H-phosphonothioate and H-phosphonate Diesters
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
3H-1,2-Benzodithiol-3-one may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates .
Results or Outcomes
Synthesis of Phosphorothioate Oligonucleotides
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
3H-1,2-Benzodithiol-3-one, also known as Beaucage Reagent, is commonly used in the synthesis of phosphorothioate oligonucleotides . This modification increases the stability of nucleic acids and increases nuclease resistance of RNA .
Methods of Application
The reagent is used during the regular synthesis cycle using phosphoramidite chemistry . The customer weighs an appropriate amount of reagent into a silanized bottle and adds acetonitrile at a concentration of 1g/100mL .
Results or Outcomes
The use of this sulfurizing reagent has revolutionized the production of phosphorothioate oligonucleotide analogues . It has made this oligonucleotide modification by far the most common in research .
Heterocyclic Building Block
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
3H-1,2-Benzodithiol-3-one is a heterocyclic building block . It is reported to react with triphenylphosphine to afford dithiosalicylide .
Results or Outcomes
Delivery of siRNA in Cell Culture
Specific Scientific Field
This application is in the field of Molecular Biology .
Summary of the Application
3H-1,2-Benzodithiol-3-one is used in the preparation of phosphorothioate oligonucleotides, which can promote the delivery of siRNA in cell culture . This siRNA uptake is sequence-independent and the length seems to vary between 30 and 70 nucleotides depending on the cell line .
Results or Outcomes
Even though this method is not yet as efficient as the cationic lipids, it opens the way to possible new methods .
Inactivation of Micro RNA (miRNA)
Specific Scientific Field
This application is in the field of Molecular Biology .
Summary of the Application
3H-1,2-Benzodithiol-3-one is used in the preparation of 2’-OMe-RNA oligonucleotides (23-mers, complementary to a target miRNA) with a cholesteryl group at the 3´terminus and phosphorothioates at positions 1 and 2 at the 5´end and at the last four positions at the 3´end . This method may help to elucidate the functions of miRNA .
Safety And Hazards
properties
IUPAC Name |
1,2-benzodithiol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTYTTPPCAXUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168358 | |
Record name | Benzodithiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2-Benzodithiol-3-one | |
CAS RN |
1677-27-6 | |
Record name | 1,2-Benzodithiol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzodithiolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1677-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzodithiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-benzo-1,2-dithiol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZODITHIOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SN20K238G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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